An In-depth Technical Guide to (E)-Methyl 3-(3-bromophenyl)acrylate (CAS 79432-87-4)
An In-depth Technical Guide to (E)-Methyl 3-(3-bromophenyl)acrylate (CAS 79432-87-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 3-(3-bromophenyl)acrylate, a member of the phenylacrylate class of organic compounds, serves as a versatile chemical intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, and a discussion of the potential biological significance of the acrylate scaffold. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides generalized experimental frameworks based on established chemical reactions.
Chemical and Physical Properties
(E)-Methyl 3-(3-bromophenyl)acrylate is a colorless liquid or a low-melting solid at room temperature.[1][2] It is characterized by the presence of a bromine atom on the phenyl ring and a methyl acrylate functional group, making it amenable to a variety of chemical transformations.[1] Its known properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79432-87-4 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Melting Point | 50-55 °C | [2] |
| Boiling Point | 310.8±25.0 °C (Predicted) | [2] |
| Density | 1.447±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | >110 °C | [1] |
| LogP | 2.63530 | [1] |
Synthesis and Experimental Protocols
The synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate can be achieved through several established synthetic methodologies, primarily involving carbon-carbon bond formation. The Heck reaction and the Wittig-Horner-Emmons reaction are two of the most prominent and effective routes.
Heck Reaction
The Palladium-catalyzed Heck reaction provides a direct method for the arylation of alkenes. In this case, the reaction would involve the coupling of an aryl halide (3-bromo-iodobenzene or 3-dibromobenzene) with methyl acrylate.
Experimental Protocol (General)
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Materials: 3-bromo-iodobenzene, methyl acrylate, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
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Procedure:
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium(II) acetate, and the phosphine ligand.
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Add the solvent, followed by methyl acrylate and the base.
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Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for a specified time (monitored by TLC or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield (E)-Methyl 3-(3-bromophenyl)acrylate.
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Wittig-Horner-Emmons Reaction
The Wittig-Horner-Emmons reaction offers high stereoselectivity, typically yielding the (E)-alkene. This reaction involves the condensation of a phosphonate ylide with an aldehyde.
Experimental Protocol (General)
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Materials: 3-bromobenzaldehyde, a phosphonate reagent (e.g., trimethyl phosphonoacetate), a base (e.g., sodium hydride or sodium methoxide), and a suitable anhydrous solvent (e.g., THF or DME).
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, suspend the base in the anhydrous solvent.
-
Add the phosphonate reagent dropwise to the suspension at 0 °C and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
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Add a solution of 3-bromobenzaldehyde in the anhydrous solvent dropwise to the ylide solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
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Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Caption: Plausible synthetic routes to the target compound.
Spectroscopic Data (Predicted and Analogous Compounds)
| Data Type | Predicted/Analogous Data |
| ¹H NMR | Signals expected for aromatic protons (multiplets in the range of 7.2-7.8 ppm), vinylic protons (doublets around 6.4 and 7.6 ppm with a coupling constant characteristic of a trans-alkene), and a methyl ester singlet (around 3.8 ppm). |
| ¹³C NMR | Predicted peaks for the carbonyl carbon (~167 ppm), aromatic carbons (120-140 ppm), vinylic carbons (~118 and ~144 ppm), and the methoxy carbon (~52 ppm). |
| IR (Infrared) | Expected characteristic peaks for C=O stretching (around 1720 cm⁻¹), C=C stretching (around 1640 cm⁻¹), and C-Br stretching. |
| MS (Mass Spec.) | The molecular ion peak (M+) would be expected at m/z 240 and 242 in a roughly 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Biological Activity and Potential Applications
The biological activity of (E)-Methyl 3-(3-bromophenyl)acrylate has not been extensively reported. However, the broader class of acrylate and cinnamate derivatives has been the subject of significant research in drug discovery.
General Acrylate and Cinnamate Bioactivity
Many compounds containing the α,β-unsaturated carbonyl motif, characteristic of acrylates and cinnamates, exhibit a range of biological effects, including:
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Antimicrobial Activity: The electrophilic nature of the double bond can allow for Michael addition reactions with nucleophilic residues in microbial enzymes and proteins, leading to antimicrobial effects.[3]
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Anticancer Activity: Some cinnamate derivatives have been investigated as potential anticancer agents, with mechanisms of action that can involve the inhibition of enzymes like tyrosinase or interference with cellular signaling pathways.[4][5][6]
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Anti-inflammatory Properties: Certain cinnamates and acrylates have been shown to modulate inflammatory responses.[7]
It is important to note that these are general activities of the broader chemical class, and specific testing of (E)-Methyl 3-(3-bromophenyl)acrylate is required to determine its unique biological profile.
Caption: Potential areas of biological investigation.
Conclusion
(E)-Methyl 3-(3-bromophenyl)acrylate is a valuable chemical intermediate with potential for further exploration in medicinal chemistry and material science. While detailed experimental and biological data for this specific compound remain to be published, this guide provides a foundational understanding of its properties and synthesis based on established chemical principles. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its potential biological activities, which may open new avenues for its application in drug development and other scientific fields.
References
- 1. Page loading... [guidechem.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]





